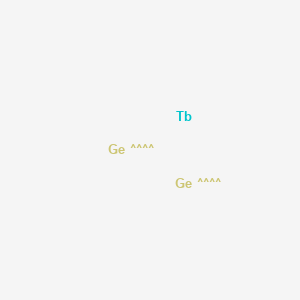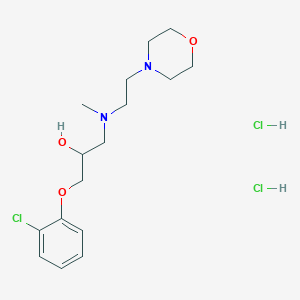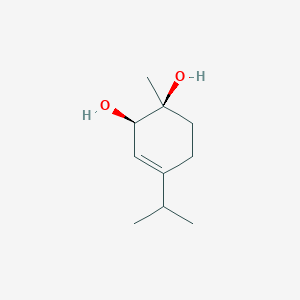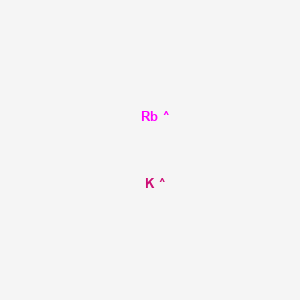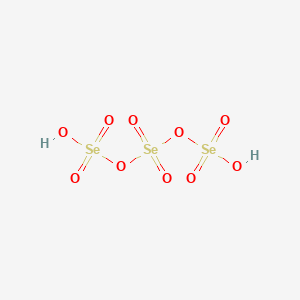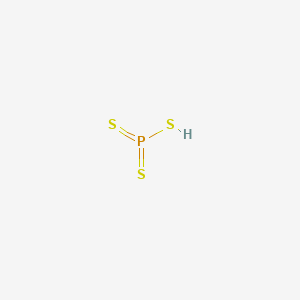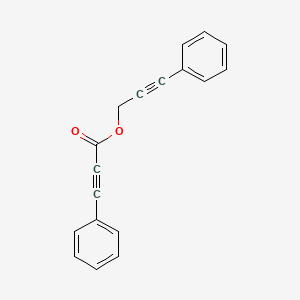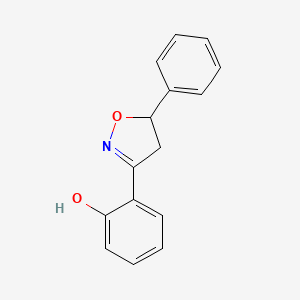
6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an oxazolidine ring fused to a cyclohexadienone structure
Métodos De Preparación
The synthesis of 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of phenyl-substituted oxazolidine with cyclohexadienone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other oxazolidine derivatives and cyclohexadienone compounds. Compared to these, 6-(5-Phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both oxazolidine and cyclohexadienone moieties. This combination of features gives it distinct chemical and biological properties .
Propiedades
Número CAS |
18732-46-2 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)13-10-15(18-16-13)11-6-2-1-3-7-11/h1-9,15,17H,10H2 |
Clave InChI |
XNNFBOCGUFEJTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
